molecular formula C9H10ClFO B13272906 3-(2-Chloro-3-fluorophenyl)propan-1-OL

3-(2-Chloro-3-fluorophenyl)propan-1-OL

Cat. No.: B13272906
M. Wt: 188.62 g/mol
InChI Key: GOUZSKGZUVJADL-UHFFFAOYSA-N
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Description

3-(2-Chloro-3-fluorophenyl)propan-1-OL is an organic compound with the molecular formula C9H10ClFO It is a derivative of propanol, where the hydroxyl group is attached to a propyl chain substituted with a 2-chloro-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-fluorophenyl)propan-1-OL can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysis has also been explored for the synthesis of chiral intermediates, which can be applied to produce enantiomerically pure forms of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

3-(2-Chloro-3-fluorophenyl)propan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)propan-1-OL: Similar structure but lacks the chloro substituent.

    3-(3-Fluorophenyl)propan-1-OL: The fluorine atom is positioned differently on the aromatic ring.

    3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-OL: Contains a pyridine ring instead of a benzene ring

Uniqueness

3-(2-Chloro-3-fluorophenyl)propan-1-OL is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and selectivity in various reactions, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

3-(2-chloro-3-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10ClFO/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1,3,5,12H,2,4,6H2

InChI Key

GOUZSKGZUVJADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CCCO

Origin of Product

United States

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